molecular formula C8H9ClFNO B6159243 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol CAS No. 1270414-57-7

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B6159243
CAS No.: 1270414-57-7
M. Wt: 189.61 g/mol
InChI Key: AWTHYDDYQBFCMD-UHFFFAOYSA-N
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Description

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClFNO It is known for its unique structure, which includes an amino group, a chloro group, and a fluoro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with an appropriate amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and neuroprotection.

    Industry: It is utilized in the development of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it may modulate gene expression related to inflammation and oxidative stress, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

CAS No.

1270414-57-7

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-amino-2-(4-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

AWTHYDDYQBFCMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CO)N

Purity

95

Origin of Product

United States

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